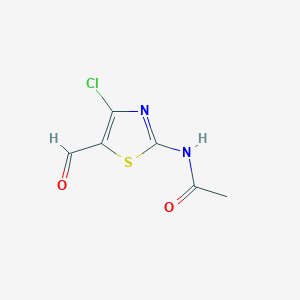

N-(4-chloro-5-formyl-1,3-thiazol-2-yl)acetamide

Description

N-(4-Chloro-5-formyl-1,3-thiazol-2-yl)acetamide is a heterocyclic compound featuring a thiazole core substituted with a chloro group at position 4, a formyl group at position 5, and an acetamide moiety at position 2. Its molecular formula is C₆H₅ClN₂O₂S, with a molar mass of 204.63 g/mol . Key structural characteristics include:

- Chloro substituent: Enhances electrophilicity and influences intermolecular interactions.

- Formyl group: Introduces aldehyde functionality, enabling further derivatization.

Experimental data indicate a predicted density of 1.588 g/cm³ and a pKa of 8.67 , suggesting moderate solubility in aqueous environments.

Properties

IUPAC Name |

N-(4-chloro-5-formyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2S/c1-3(11)8-6-9-5(7)4(2-10)12-6/h2H,1H3,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLVPZFIAQITTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=C(S1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301267537 | |

| Record name | N-(4-Chloro-5-formyl-2-thiazolyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301267537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234450-60-3 | |

| Record name | N-(4-Chloro-5-formyl-2-thiazolyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=234450-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chloro-5-formyl-2-thiazolyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301267537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ClC=1N=C(SC=1C=O)NC©=O typically involves multiple steps, starting from simpler organic molecules. The exact synthetic route can vary, but it generally includes the formation of the thiocarbonyl group and the incorporation of the chlorine atom under controlled conditions. Common reagents used in the synthesis include thionyl chloride, amines, and carbonyl compounds. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of ClC=1N=C(SC=1C=O)NC©=O would involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for larger volumes and ensuring the purity of the final product. Industrial production may also involve continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Nucleophilic Additions and Condensations

The formyl group at position 5 of the thiazole ring participates in nucleophilic additions and condensations. For example:

-

Knoevenagel Condensation : Reacts with active methylene compounds (e.g., malononitrile) in ethanol under basic conditions to form α,β-unsaturated derivatives.

-

Schiff Base Formation : Condenses with primary amines (e.g., aniline derivatives) to yield imine-linked products.

Reductive Amination

The formyl group undergoes reductive amination with amines to form secondary amines. This reaction is critical for modifying the compound’s bioactivity.

-

Example : Reaction with (2S,4S)-2-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]piperidine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) yields a tertiary amine product.

| Amine Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Substituted piperidine | NaBH(OAc)₃, DCM, 40°C, 12h | N-[4-chloro-5-(piperidylmethyl)thiazol-2-yl]acetamide | OGA inhibitor precursor |

Cyclization Reactions

The formyl and acetamide groups facilitate cyclization to form fused heterocycles:

-

Thiazolidinone Formation : Reacts with thioglycolic acid under acidic conditions to form a thiazolidin-4-one ring.

-

Pyrazole Synthesis : Condenses with hydrazines to generate pyrazole derivatives.

Substitution Reactions

The chloro group at position 4 undergoes nucleophilic aromatic substitution (NAS) with amines or thiols:

-

Amine Substitution : Reacts with morpholine in DMF at 100°C to replace -Cl with -N-morpholino.

-

Thioether Formation : Substitutes -Cl with -S-alkyl/aryl groups using thiophenol derivatives.

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed cross-coupling reactions:

-

Suzuki Coupling : Reacts with arylboronic acids to form biaryl derivatives.

-

Buchwald–Hartwig Amination : Couples with secondary amines to install complex amine groups.

Key Reaction Mechanisms

-

Formyl Group Reactivity : The electrophilic formyl carbon participates in nucleophilic attacks (e.g., amine additions).

-

Chloro Substitution : Polarized C-Cl bond facilitates NAS with soft nucleophiles (e.g., thiols, amines).

-

Thiazole Ring Stability : The aromatic thiazole ring directs substitutions to specific positions (C-4 or C-5) based on electronic effects .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including N-(4-chloro-5-formyl-1,3-thiazol-2-yl)acetamide, in anticancer therapy. Thiazole compounds have shown promising cytotoxic effects against various cancer cell lines. For instance, thiazole-integrated pyridine derivatives demonstrated significant activity against human glioblastoma and melanoma cells, suggesting that modifications to the thiazole structure can enhance anticancer efficacy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that chloroacetamides exhibit varying degrees of effectiveness against Gram-positive bacteria, such as Staphylococcus aureus and methicillin-resistant strains (MRSA), while showing moderate activity against Gram-negative bacteria and yeast like Candida albicans. The presence of halogenated substituents on the phenyl ring is crucial for enhancing lipophilicity and membrane permeability, thereby improving antimicrobial activity .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of thiazole-based compounds in treating neurodegenerative diseases. For example, certain derivatives have been noted for their ability to inhibit tau-mediated cognitive decline, which is relevant in conditions such as Alzheimer's disease . This potential opens avenues for further research into thiazole derivatives as therapeutic agents for neurodegenerative disorders.

The biological activities of this compound can be summarized as follows:

Case Study 1: Anticancer Efficacy

In a recent study, a series of thiazole-based compounds were synthesized and tested for their anticancer properties. The results indicated that specific substitutions on the thiazole ring significantly enhanced cytotoxicity against cancer cell lines compared to standard chemotherapeutic agents.

Case Study 2: Antimicrobial Activity

A screening of various chloroacetamides revealed that those with halogenated phenyl rings exhibited superior antimicrobial activity. The study employed quantitative structure-activity relationship (QSAR) analysis to correlate chemical structure with biological activity, confirming the importance of lipophilicity in membrane penetration.

Mechanism of Action

The mechanism by which ClC=1N=C(SC=1C=O)NC©=O exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Key Observations :

- Heterocycle Differences : Thiadiazoles (e.g., compound 4g ) contain two nitrogen atoms, enhancing electron-withdrawing effects compared to thiazoles.

- Substituent Effects : Fluorine analogs (e.g., ) exhibit reduced steric hindrance and polarity compared to chloro derivatives.

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

- Melting Points : Thiadiazole derivatives (e.g., 4g, 5a ) exhibit higher melting points (162–228°C) due to extended aromatic systems and hydrogen-bonding networks.

Spectral Characteristics

Infrared (IR) Spectroscopy :

Biological Activity

N-(4-chloro-5-formyl-1,3-thiazol-2-yl)acetamide is a thiazole derivative known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of Thiazole Derivatives

Thiazole compounds are recognized for their broad spectrum of biological activities , including but not limited to antimicrobial, anti-inflammatory, antitumor, and antiviral effects. The specific activity of this compound is attributed to its structural features that influence its interaction with biological targets.

The biological activity of this compound can be summarized through the following points:

- Target Interaction : Thiazole derivatives often interact with various cellular targets, including enzymes and receptors involved in critical biochemical pathways.

- Biochemical Pathways : These compounds can modulate several pathways such as apoptosis, cell proliferation, and inflammation .

- Resulting Effects : The compound exhibits significant antibacterial, antifungal, and anticancer properties .

Antimicrobial Activity

This compound has shown promising results in antimicrobial studies:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated effective MIC values against various pathogens, indicating its potential as an antimicrobial agent .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.30 |

| Candida albicans | 0.15 |

Antitumor Activity

Research indicates that this compound exhibits significant anticancer properties:

- Cell Lines Tested : The compound was evaluated against several cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 (Liver Cancer) | 1.98 |

| MCF7 (Breast Cancer) | 23.30 |

| A431 (Skin Cancer) | <10 |

The structure–activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances cytotoxicity against cancer cells .

Anti-inflammatory Effects

Studies have reported that thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This compound has been shown to reduce inflammation markers in vitro .

Case Studies and Research Findings

- In Vitro Studies : In a study assessing the anticancer effects of thiazole derivatives, this compound was found to induce apoptosis in cancer cell lines through mitochondrial pathways .

- High-throughput Screening : The compound was subjected to high-throughput screening against various cancer cell lines and showed selective cytotoxicity towards those with amplified centrosomes .

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited synergistic effects that enhanced overall efficacy against resistant cancer strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.